2,6-Dichlorobenzylzinc chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

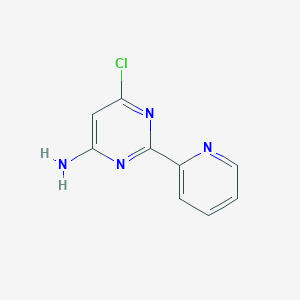

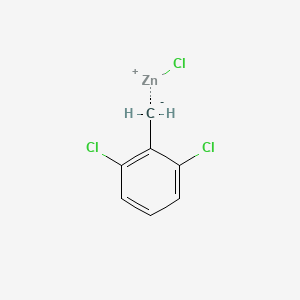

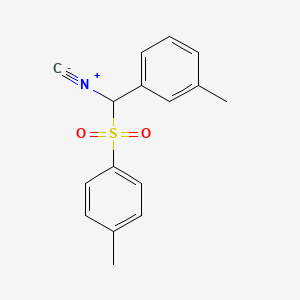

2,6-Dichlorobenzylzinc chloride is an organozinc reagent . It has a linear formula of Cl2C6H3CH2ZnCl and a molecular weight of 260.86 .

Synthesis Analysis

The synthesis of 2,6-Dichlorobenzylzinc chloride involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The product of this reaction, 2,6-dichloro dchlorobenzyl, is then added to an acidic solvent and zinc chloride in a hydrolysis nitrilation kettle, and a hydrolysis reaction is performed under a heating reflux condition to prepare 2,6-dichlorobenzylzinc chloride .Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzylzinc chloride is represented by the SMILES string Cl[Zn]Cc1c(Cl)cccc1Cl . The InChI representation is 1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q;;+1/p-1.Chemical Reactions Analysis

2,6-Dichlorobenzylzinc chloride can be used as a substrate in the palladium-catalyzed synthesis of 1-phenyl-2,5-hexanedione derivatives using methyl vinyl ketone and carbon monoxide .Physical And Chemical Properties Analysis

2,6-Dichlorobenzylzinc chloride has a density of 0.991 g/mL at 25 °C . It is stored at a temperature of 2-8°C .科学研究应用

Applications in Organic Synthesis and Catalysis

Formation of Chlorinated Aromatic Compounds : Research on the degradation of azo dyes in the presence of chloride ions highlights the formation of chlorinated aromatic compounds, including chlorinated benzenes and naphthalenes, during advanced oxidation processes. This suggests the potential use of chloride-containing compounds in the synthesis of complex organics through radical and non-radical reaction pathways (Yuan et al., 2011).

Catalytic Oxidation : Chlorinated benzenes, including dichlorobenzene isomers, have been studied for their oxidation over V2O5/TiO2 catalysts, suggesting applications in environmental remediation and the catalytic transformation of chlorinated organic pollutants (Lichtenberger & Amiridis, 2004).

Environmental Applications

Electrochemical Degradation of Organic Dyes : Studies have demonstrated the effectiveness of electrochemical processes in degrading textile dyes in chloride media, potentially leveraging compounds like 2,6-Dichlorobenzylzinc chloride for wastewater treatment and the removal of synthetic dyes from industrial effluents (Rajkumar, Song, & Kim, 2007).

Bioremediation of Chlorobenzenes : Research on the ex-situ bioremediation of soils contaminated with chlorobenzenes (e.g., chlorobenzene and dichlorobenzene) indicates the potential for using microbial consortia to degrade similar chlorinated compounds, thereby reducing environmental pollution (Guerin, 2008).

Analytical and Synthetic Chemistry

Intermediate Compounds Identification : In the thermal decomposition of polyvinyl chloride (PVC) analogs, mass spectrometry has been used to identify intermediate compounds, offering insights into the pathways and mechanisms involved in the degradation of chloride-containing polymers and their potential environmental impacts (Urabe & Imasaka, 2000).

Synthetic Applications : The synthesis of various organic compounds, including heterocyclic and aromatic molecules, often utilizes chlorinated intermediates for introducing functional groups or facilitating rearrangement reactions, showcasing the utility of chlorinated zinc compounds in complex organic syntheses (Zuo et al., 2008).

安全和危害

未来方向

属性

IUPAC Name |

chlorozinc(1+);1,3-dichloro-2-methanidylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXQINBXYHNHIM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichlorobenzylzinc chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)

![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)

![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)

![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)